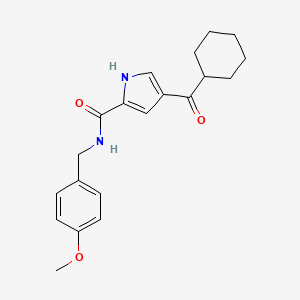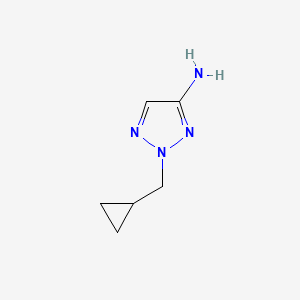![molecular formula C17H11N3O2 B2408240 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline CAS No. 61001-13-6](/img/structure/B2408240.png)
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that combines fused imidazole and isoquinoline moieties. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline typically involves the use of metal reagents or catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . The process often includes the use of metal-containing catalysts, which need to be separated from the targeted organic product to minimize auxiliary toxicity and meet biological testing standards .
Industrial Production Methods: Industrial production methods for this compound focus on reducing cost, improving product selectivity or purity, and offering more effective routes for synthesis. Emphasis is placed on green methods that support contemporary environmental and safety improvements .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and isoquinoline moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules and in biology for studying enzyme inhibition and protein interactions . In medicine, this compound has shown potential in anticancer activities and the inhibition of topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit . Industrial applications include its use in the development of pharmaceuticals and other biologically active products .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, which plays a role in various cellular processes . These interactions result in the compound’s broad biological activity, including its anticancer properties .
Comparison with Similar Compounds
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is unique due to its fused imidazole and isoquinoline moieties, which provide multiple reactive sites and broad biological activity. Similar compounds include benzimidazo[2,1-a]isoquinoline and other isoquinoline derivatives . These compounds share some structural features and biological activities but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-a]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)14-7-5-13(6-8-14)16-11-19-10-9-12-3-1-2-4-15(12)17(19)18-16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSHAICDVKMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-13-6 |
Source


|
| Record name | 2-(4-Nitrophenyl)imidazo(2,1-a)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-NITROPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDE8CNR4WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)


![ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)



![N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2408175.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)


